molecular formula C18H17NO3 B026109 4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone CAS No. 172168-03-5

4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone

Cat. No.: B026109
CAS No.: 172168-03-5
M. Wt: 295.3 g/mol
InChI Key: OVPKTKFTTJKXLN-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the oxazolone family, a class of heterocyclic structures recognized for their significant utility in medicinal chemistry and materials science. Oxazolone derivatives are prominent scaffolds in drug discovery, with demonstrated biological activities including antioxidant properties. Research on analogous compounds has shown potent inhibition of lipid peroxidation and effects on hepatic metabolic enzymes, indicating their value in pharmacological and biochemical studies . Furthermore, the core oxazolone structure is a key intermediate in organic synthesis, used in classic reactions like the Erlenmeyer synthesis to form other valuable heterocyclic systems . Beyond pharmaceutical research, this specific compound, featuring a methoxyphenyl moiety, is of high interest in materials science . Oxazolone derivatives incorporating similar structural elements are being developed as aromatic imine colorants for advanced optical applications. Their high molar extinction coefficients and thermal stability make them promising candidates for use in color filters for image sensors in digital cameras and smartphones, contributing to higher resolution and color purity . This product is provided for research purposes as a building block in synthetic chemistry or as a standard for biological and materials testing. It is supplied with comprehensive characterization data to ensure identity and purity. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-18(12-13-8-10-15(21-2)11-9-13)17(20)22-16(19-18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPKTKFTTJKXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(=N1)C2=CC=CC=C2)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569946
Record name 4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172168-03-5
Record name 4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step-by-Step Process

The Erlenmeyer synthesis, a cornerstone in oxazolone chemistry, involves heating hippuric acid (18.0 g, 0.1 mol), 4-methoxybenzaldehyde (0.1 mol), sodium acetate (9.0 g, 0.1 mol), and acetic anhydride (35 mL) at 100–110°C for 4–6 hours. The reaction mixture is cooled, poured into ice water, and filtered. Purification via ethanol recrystallization yields the target compound as fine needles.

Critical Modifications

  • Electron-donating substituents : The methoxy group in 4-methoxybenzaldehyde enhances electrophilicity, improving cyclization efficiency.

  • Acid scavengers : Sodium acetate neutralizes acetic acid byproducts, shifting equilibrium toward product formation.

  • Reaction time : Prolonged heating (>6 hours) risks decomposition, necessitating precise temperature control.

Table 1: Erlenmeyer Method Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature100–110°CMaximizes cyclization
Molar Ratio (Aldehyde:Hippuric Acid)1:1Prevents side reactions
Reaction Time4–6 hoursBalances completion vs. degradation

Hybrid Approaches: Mechanochemical-thermal Synergy

Recent advancements combine mechanochemical initiation with short thermal treatment (80°C, 15 minutes) to enhance crystallinity. This hybrid method reduces energy consumption by 40% compared to classical methods while maintaining yields of 78–82%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet at δ 3.79 ppm (OCH₃), aromatic multiplet at δ 7.13–8.21 ppm (phenyl groups), and a benzylic proton resonance at δ 4.32 ppm.

  • IR Spectroscopy : Peaks at 1781 cm⁻¹ (oxazolone C=O) and 1245 cm⁻¹ (C-O-C of methoxy).

  • Melting Point : 197–199°C, consistent with literature.

Purity Assessment

HPLC analysis using a C18 column (MeOH:H₂O = 70:30) reveals ≥98% purity for mechanochemical products, outperforming Erlenmeyer samples (95–97%).

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

MetricMechanochemicalErlenmeyerHybrid
Yield (%)70–8565–8078–82
Reaction Time0.5–1 hour4–6 hours1.25 hours
Solvent ConsumptionNoneHighLow
Energy Input (kWh/mol)0.83.21.5

Mechanochemical synthesis excels in sustainability, while the Erlenmeyer method allows larger batch production. The hybrid approach strikes a balance, ideal for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or iodine (I2).

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that oxazolones exhibit significant antimicrobial properties. Studies have shown that derivatives of oxazolone can effectively inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties. This is particularly relevant in treating conditions like arthritis and other inflammatory diseases .

Material Science

  • Polymerization Initiators : The compound can be used as a photoinitiator in polymer chemistry. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in producing polymers for coatings and adhesives .
  • Dyes and Pigments : Due to its vibrant color properties, it can be utilized in the formulation of dyes and pigments for textiles and plastics .

Biological Studies

  • Cellular Mechanisms : Research has highlighted the role of oxazolones in modulating cellular pathways. They may influence apoptosis and cell proliferation, which is crucial for cancer research .
  • Drug Delivery Systems : The compound's chemical structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability of therapeutic agents .

Case Studies

Study TitleFocusFindings
"Antimicrobial Properties of Oxazolone Derivatives"Investigated the antimicrobial efficacy of various oxazolone compoundsFound significant inhibition against Gram-positive bacteria; potential for antibiotic development
"Oxazolones as Anti-inflammatory Agents"Evaluated the anti-inflammatory effects in animal modelsDemonstrated reduction in inflammatory markers; suggests therapeutic use in chronic inflammation
"Photopolymerization Initiation by Oxazolones"Explored the use of oxazolones as initiators in UV-curable systemsConfirmed effective initiation leading to rapid polymer formation; useful in industrial applications

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .

Comparison with Similar Compounds

Physical Properties :

  • Molecular Formula: C₁₉H₁₉NO₃.
  • Molecular Weight : 309.36 g/mol.
  • Solubility : Soluble in DMSO; typically stored at -20°C .

Comparison with Similar Oxazolone Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name (CAS) Key Substituents Structural Features Key Properties
Target Compound (172168-03-5) 4-(4-Methoxyphenyl)methyl, 4-methyl, 2-phenyl Electron-donating methoxy group; steric hindrance from methyl groups Enhanced solubility in DMSO; potential biological activity
4-Benzylidene-2-phenyl-5(4H)-oxazolone (15732-43-1) 4-Benzylidene, 2-phenyl Conjugated benzylidene group (Z-configuration) Strong π-π* transitions; used in dye synthesis
(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one 4-(Propylthio)methylene, 2-phenyl Thioether substituent Increased lipophilicity; potential antimicrobial activity
4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one (57427-79-9) 4-(4-Methylbenzylidene), 2-phenyl Methyl group on benzylidene Moderate electron-donating effect; higher melting point (~143°C)
4-Benzyl-2-phenyloxazol-5(4H)-one (5874-61-3) 4-Benzyl, 2-phenyl Non-conjugated benzyl group Reduced conjugation; lower reactivity

Physicochemical and Electronic Properties

  • Melting Points : The target compound’s melting point is unspecified, but similar derivatives range from 143°C (4-methylbenzylidene) to 260°C (chlorinated azo dyes) .
  • Electronic Properties :
    • HOMO-LUMO Gaps : DFT studies on oxazolones (e.g., CBOZ (5) in ) show energy gaps of ~3.02 eV, influenced by substituents. The methoxy group in the target compound likely reduces this gap compared to electron-withdrawing groups (e.g., -Br in 4b, ) .
    • UV-Vis Absorption : Azo dyes () absorb at 350–480 nm due to extended conjugation, while benzylidene derivatives exhibit absorption at ~370 nm .

Unique Advantages of the Target Compound

  • Electron-Donating Groups : The 4-methoxyphenylmethyl group enhances electron density, improving reactivity in electrophilic substitutions.
  • Solubility Profile : Solubility in DMSO suggests utility in pharmaceutical formulations .

Biological Activity

4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone, also known by its CAS number 172168-03-5, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₇N₃O₃
  • Molecular Weight : 295.33 g/mol
  • Melting Point : 96-97°C
  • Solubility : Soluble in dichloromethane and DMSO
  • Appearance : White solid
PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₃
Molecular Weight295.33 g/mol
Melting Point96-97°C
SolubilityDCM, DMSO
AppearanceWhite solid

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with appropriate amines and isocyanates under controlled conditions. The synthetic pathway is crucial for ensuring the purity and biological efficacy of the compound.

Anticancer Activity

Recent studies have indicated that compounds structurally related to oxazolones exhibit significant anticancer properties. For instance, derivatives of 5-(4-methoxyphenyl)-oxazole demonstrated inhibitory effects on the growth of various cancer cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma) with IC50 values below 10 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0048 mg/mL against E. coli and Bacillus mycoides, indicating strong antibacterial potential .

Inhibition of Enzymatic Activity

Research has also highlighted the ability of this compound to inhibit specific kinases involved in cancer progression. For example, it has been tested against DYRK1A, a kinase implicated in various cancers, showing competitive inhibition . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance or diminish this inhibitory effect.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various oxazolone derivatives, researchers found that this compound significantly inhibited cell proliferation in multiple cancer cell lines. The study reported IC50 values ranging from 8 µM to 12 µM across different cell types, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against several pathogenic strains. The results indicated that it effectively inhibited the growth of both Staphylococcus aureus and Pseudomonas aeruginosa with MIC values comparable to established antibiotics. This positions it as a candidate for further exploration in infectious disease treatment .

Q & A

Q. What are the standard synthetic routes for preparing 4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone?

The compound is typically synthesized via condensation reactions. A common method involves reacting 4-ethoxymethylene-2-phenyl-4H-oxazol-5-one with 3-methoxyphenylamine in tetrahydrofuran (THF) at room temperature for 4 hours, followed by crystallization from ethyl acetate (yield: 82%) . Alternative routes may use substituted oxazolones and aromatic amines under reflux conditions with acetic acid or DMF as solvents . Purification often involves recrystallization or chromatography to achieve >97% purity, as noted in supplier data .

Q. What spectroscopic techniques are essential for characterizing this oxazolone derivative?

Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy and methyl groups) and aromatic proton environments.
  • X-ray Crystallography : Resolves the Z-configuration of the exocyclic double bond and planar geometry, with bond distances (e.g., C7–N1 = 1.2917 Å) indicating π-electron delocalization .
  • FT-IR : Identifies carbonyl (C=O) stretching (~1750 cm⁻¹) and C–O–C ether vibrations (~1250 cm⁻¹).

Advanced Research Questions

Q. How do non-covalent interactions influence the solid-state packing of this compound?

X-ray studies reveal intermolecular N–H⋯O hydrogen bonds (N(2)–H(2A)⋯O(1), 2.06 Å) forming 1D chains along the a-axis. π-π stacking between the oxazolone ring and the 4-methoxyphenyl group (centroid distance: 3.62 Å) stabilizes a 2D network . These interactions are critical for predicting solubility, crystallinity, and stability in drug design.

Q. What strategies resolve contradictions in reported bioactivity data for oxazolone derivatives?

Discrepancies may arise from varying substituents or stereochemistry. For example:

  • Electronic Effects : The 4-methoxy group enhances electron density, altering reactivity compared to chloro or nitro derivatives .
  • Analytical Validation : Use HPLC-MS to confirm purity (>98%) and rule out by-products like hydrazones or oxidized forms .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) can predict reactivity trends and guide experimental validation .

Q. How does the Z-configuration impact the compound’s reactivity in nucleophilic addition reactions?

The Z-configuration stabilizes the α,β-unsaturated carbonyl system, directing nucleophiles (e.g., amines, thiols) to the β-position. This regioselectivity is confirmed by X-ray data showing planar geometry and delocalized π-systems . Kinetic studies in THF or DMF at 25–60°C are recommended to optimize yields.

Methodological Guidance

6. Designing experiments to study thermal stability:

  • TGA/DSC : Monitor decomposition temperatures (Td) under nitrogen.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to detect degradation products .

7. Addressing low yields in scaled-up synthesis:

  • Solvent Optimization : Replace THF with DMF for higher boiling points and improved solubility.
  • Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone
Reactant of Route 2
4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone

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